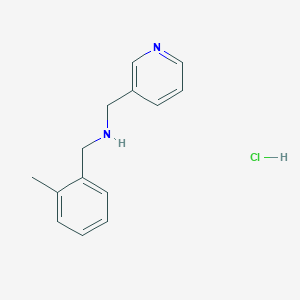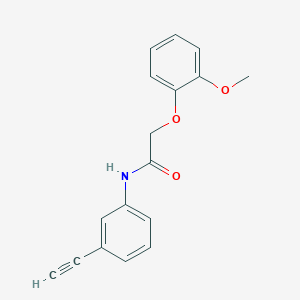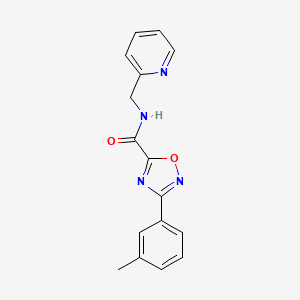
(2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPBA and is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B).
作用机制
The mechanism of action of MPBA involves its inhibition of the enzyme MAO-B. MAO-B is responsible for the breakdown of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. By inhibiting MAO-B, MPBA increases the levels of dopamine in the brain, leading to its neuroprotective and anti-addictive effects.
Biochemical and Physiological Effects:
MPBA has been shown to have several biochemical and physiological effects such as increasing the levels of dopamine, reducing oxidative stress, and inhibiting the growth of cancer cells. These effects are mediated through its inhibition of MAO-B and its interactions with other cellular pathways.
实验室实验的优点和局限性
The advantages of using MPBA in lab experiments include its high potency and specificity for MAO-B inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations include its limited solubility in aqueous solutions and its potential interactions with other cellular pathways.
未来方向
There are several future directions for the research on MPBA. One direction is to investigate its potential applications in the treatment of other neurodegenerative diseases such as Huntington's and multiple sclerosis. Another direction is to explore its interactions with other cellular pathways and identify potential drug targets for combination therapy. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can further enhance its therapeutic potential.
Conclusion:
In conclusion, (2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride or MPBA is a chemical compound that has shown significant potential in scientific research for its neuroprotective, anti-cancer, and anti-addictive effects. Its mechanism of action involves the inhibition of MAO-B, leading to increased dopamine levels in the brain. While there are limitations to its use in lab experiments, the future directions for research on MPBA are promising and can lead to the development of novel therapies for various diseases.
合成方法
The synthesis of MPBA involves the reaction of 2-methylbenzylamine with 3-pyridinemethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been reported in the literature and has been used by several researchers to obtain MPBA in high yield and purity.
科学研究应用
MPBA has been extensively studied for its potential applications in various fields such as neuroprotection, cancer therapy, and drug addiction treatment. In neuroprotection, MPBA has been shown to protect neurons from oxidative stress and prevent neurodegenerative diseases such as Parkinson's and Alzheimer's. In cancer therapy, MPBA has been found to inhibit the growth of cancer cells and induce apoptosis. In drug addiction treatment, MPBA has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-9,16H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZULQVDBFMIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5335603.png)
![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)


![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5335692.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![1-(4-methylphenyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5335714.png)
![N-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5335717.png)
